7-methoxy-4-methyl-1H-indole
Overview
Description
7-Methoxy-4-methyl-1H-indole is an organic compound belonging to the indole family, characterized by a methoxy group at the seventh position and a methyl group at the fourth position on the indole ring. Indoles are significant due to their presence in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Mechanism of Action
Target of Action
Indole derivatives, which include 7-methoxy-4-methyl-1h-indole, are known to play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
It’s known that indole derivatives bind with high affinity to multiple receptors . This interaction with its targets can lead to various changes in the cell, contributing to their biological activity .
Biochemical Pathways
Indole derivatives have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
this compound has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan . This suggests that the compound may have potential applications in controlling cell growth.
Biochemical Analysis
Biochemical Properties
7-Methoxy-4-methyl-1H-indole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .
Cellular Effects
The cellular effects of this compound are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to multiple receptors, which can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4-methyl-1H-indole typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Methoxylation: Introduction of the methoxy group at the seventh position can be achieved through electrophilic substitution reactions using methanol and a suitable catalyst.
Methylation: The methyl group at the fourth position is introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reagents are mixed and reacted under controlled conditions.
Continuous Flow Systems: For higher efficiency and yield, continuous flow systems can be employed, allowing for better control over reaction parameters and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy or methyl groups can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or other substituted indoles.
Scientific Research Applications
7-Methoxy-4-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Methoxy-1H-indole: Lacks the methyl group at the fourth position.
4-Methyl-1H-indole: Lacks the methoxy group at the seventh position.
7-Ethoxy-4-methyl-1H-indole: Has an ethoxy group instead of a methoxy group at the seventh position.
Uniqueness: 7-Methoxy-4-methyl-1H-indole is unique due to the specific positioning of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-methoxy-4-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQZQQBHIQHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696678 | |
Record name | 7-Methoxy-4-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360070-91-3 | |
Record name | 7-Methoxy-4-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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